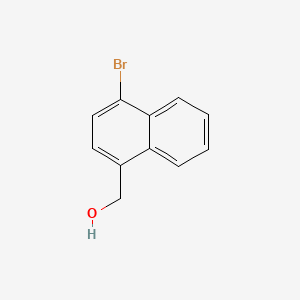

(4-Bromonaphthalen-1-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromonaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZWQAUUZFJKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508836 | |

| Record name | (4-Bromonaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56052-26-7 | |

| Record name | (4-Bromonaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (4-Bromonaphthalen-1-yl)methanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the organic compound (4-Bromonaphthalen-1-yl)methanol. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound as a synthetic intermediate in pharmaceuticals, materials science, and other advanced applications.[1][2]

This compound is an aromatic alcohol characterized by a naphthalene core structure, with a bromine atom substituted at the 4-position and a hydroxymethyl group at the 1-position.[1] Its unique structure, featuring both a reactive bromine atom and a versatile hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules.[1]

Core Physical and Chemical Data

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| CAS Number | 56052-26-7 |

| Appearance | Colorless to slightly yellow liquid / Off-white to yellow solid |

| Melting Point | 50-52 °C |

| Boiling Point | 250-252 °C |

| Solubility | Quantitative data not publicly available. It is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents.[3][4] The hydroxymethyl group likely enhances its solubility compared to 1-bromonaphthalene.[1] |

| pKa | No experimental data available. |

| Spectral Data | Specific experimental data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not publicly available, though chemical suppliers indicate its existence.[5] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, the following section outlines standard methodologies that can be applied.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 4-bromonaphthalene-1-carboxylic acid.[6]

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a 250-mL 3-necked round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid (e.g., 7 g, 27.88 mmol) in tetrahydrofuran (200 mL).

-

Reduction: To this solution, add borane-tetrahydrofuran complex (BH₃·THF) (e.g., 55.7 mL of a 1M solution, 2.00 equivalents) dropwise while stirring.

-

Reaction Time: Allow the resulting solution to stir overnight at room temperature.

-

Quenching: Quench the reaction by the careful addition of hydrochloric acid until the pH of the aqueous layer is adjusted to 6.

-

Extraction: Dilute the mixture with ethyl acetate (200 mL). The organic layer should be washed three times with brine (100 mL each).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.

-

Purification: Wash the resulting residue with n-hexane (30 mL) to yield this compound as a white solid.[6]

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Logical Steps for Melting Point Determination

Caption: A procedural diagram outlining the determination of a compound's melting point.

Detailed Protocol:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder.

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in a melting point apparatus.

-

A preliminary measurement can be performed with a rapid heating rate to quickly determine an approximate melting range.

-

For an accurate measurement, the apparatus is cooled to at least 20°C below the approximate melting point. The sample is then heated at a rate of 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

A qualitative and quantitative understanding of a compound's solubility is crucial for its application in synthesis and formulation.

Workflow for Solubility Testing

Caption: A schematic representing the steps for determining the solubility of a compound.

Detailed Protocol:

-

Sample Preparation: A known mass of this compound is added to a series of vials.

-

Solvent Addition: A known volume of a selected solvent (e.g., methanol, ethanol, acetone, dichloromethane, toluene) is added to each vial.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker) in a constant temperature bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to allow any undissolved solid to settle.

-

Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

References

(4-Bromonaphthalen-1-yl)methanol molecular weight and formula

An In-depth Technical Guide on (4-Bromonaphthalen-1-yl)methanol: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula for this compound, a key intermediate in various synthetic applications.

Core Molecular Data

This compound is an organic compound featuring a naphthalene core substituted with a bromine atom and a hydroxymethyl group.[1] The precise arrangement of these functional groups dictates its chemical reactivity and physical properties. The key molecular identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO[1] |

| Molecular Weight | 237.09 g/mol [1][2] |

| CAS Number | 56052-26-7[1][3][4][5] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward logical progression.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid.

-

Reactants: 4-bromonaphthalene-1-carboxylic acid, borane (BH₃), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 4-bromonaphthalene-1-carboxylic acid in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane in THF to the cooled carboxylic acid solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.

References

Navigating the Solubility Landscape of (4-Bromonaphthalen-1-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanol, a versatile bifunctional molecule, holds significant promise as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility in drug discovery and development is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust qualitative assessment. Furthermore, detailed experimental protocols for determining solubility are presented, empowering researchers to generate precise data tailored to their specific applications.

Introduction

This compound (C₁₁H₉BrO, MW: 237.09 g/mol ) is a crystalline solid featuring a naphthalene core substituted with both a bromo and a hydroxymethyl group.[1] The presence of the polar hydroxyl group suggests some affinity for polar solvents, while the large, nonpolar bromonaphthalene backbone indicates a predisposition for solubility in nonpolar organic solvents. This dual nature makes its solubility behavior nuanced and highly dependent on the specific solvent system. Understanding this solubility is critical for its effective use in organic synthesis, enabling efficient reaction setups, workups, and purification processes such as crystallization. In the context of drug development, solubility is a pivotal parameter influencing bioavailability and the choice of formulation strategies.

Estimated Solubility Profile

The hydroxymethyl group in this compound is expected to enhance its solubility in protic and polar aprotic solvents compared to its parent compound, 1-bromonaphthalene.[1] Conversely, the bulky and hydrophobic bromonaphthalene moiety suggests good solubility in a range of nonpolar and aromatic solvents.

Quantitative Solubility Data of Analogous Compounds

To provide a more concrete, albeit indirect, understanding of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for closely related structural analogs. This comparative data serves as a valuable proxy for predicting the behavior of the target compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 1-Bromonaphthalene | Alcohol | Not Specified | Miscible[2] |

| Benzene | Not Specified | Miscible[2] | |

| Chloroform | Not Specified | Miscible[2] | |

| Diethyl Ether | Not Specified | Miscible[2] | |

| Water | Not Specified | Slightly Soluble[2] | |

| 2-Bromonaphthalene | Methanol | Not Specified | 50 mg/mL[3] |

| 1-Naphthalenemethanol | Ethanol | Not Specified | Soluble[4] |

| Ether | Not Specified | Soluble[4] | |

| Water | Not Specified | Limited Solubility[4] | |

| 2-Naphthalenemethanol | Water | 25 | 7.1 g/L[5] |

| Acetonitrile | Not Specified | Slightly Soluble[5] | |

| Chloroform | Not Specified | Slightly Soluble[5] |

Analysis: The data for 1-naphthalenemethanol, which shares the same carbon skeleton and hydroxyl group, suggests that this compound will likely exhibit good solubility in alcohols like ethanol and ethers. The presence of the bromine atom is expected to increase its solubility in halogenated and nonpolar solvents compared to 1-naphthalenemethanol. The low aqueous solubility of the analogs strongly indicates that this compound will also be poorly soluble in water. The quantitative value for 2-bromonaphthalene in methanol provides a useful benchmark for expected solubility in simple alcohols.

Experimental Protocols for Solubility Determination

For precise and application-specific solubility data, experimental determination is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Method

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached, resulting in a saturated solution. The concentration of the dissolved solute is then measured analytically.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. . Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the saturated solution using the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a systematic analysis of its structural features and the solubility of analogous compounds provides valuable predictive insights. It is anticipated that this compound exhibits good solubility in a range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons, while demonstrating poor solubility in aqueous media. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable data. Such empirical data is fundamental for optimizing synthetic procedures, developing effective purification strategies, and designing viable formulations, thereby unlocking the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Bromonaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Bromonaphthalen-1-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and other related areas who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of various naphthalene derivatives with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra, including peak assignments, and provides standardized experimental protocols for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the IUPAC numbering scheme used for NMR signal assignments is presented below. This numbering is crucial for correlating specific protons and carbons to their corresponding resonances in the NMR spectra.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides valuable information about the number and connectivity of protons in the molecule. The data presented here is typically recorded in deuterated chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | ~8.20 | d | 8.4 | 1H |

| H-5 | ~8.15 | d | 8.4 | 1H |

| H-2 | ~7.70 | d | 7.6 | 1H |

| H-3 | ~7.65 | d | 7.6 | 1H |

| H-6 | ~7.60 | t | 7.8 | 1H |

| H-7 | ~7.55 | t | 7.8 | 1H |

| -CH₂OH | ~5.00 | s | - | 2H |

| -OH | ~1.80 | t | 6.0 | 1H |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon atom.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-4a | ~134.5 |

| C-8a | ~132.0 |

| C-1 | ~131.0 |

| C-5 | ~129.0 |

| C-8 | ~128.5 |

| C-7 | ~127.0 |

| C-6 | ~126.5 |

| C-3 | ~126.0 |

| C-2 | ~125.0 |

| C-4 | ~122.0 |

| -CH₂OH | ~64.0 |

Note: Chemical shifts are approximate and referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocols

The following section outlines the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition. Specific parameters may vary depending on the spectrometer and experimental goals.

Caption: A logical workflow for NMR analysis from sample preparation to spectral interpretation.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is usually adequate.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

-

Number of Scans (NS): 1024 or more scans may be required depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is typically used.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration (¹H NMR): The relative areas under the proton signals are integrated to determine the ratio of different types of protons.

-

Peak Picking: The chemical shifts of the peaks are determined.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data and standardized experimental protocols for this compound. The information herein is intended to serve as a valuable resource for researchers and scientists in confirming the structure and purity of this compound, thereby facilitating its use in further research and development.

Potential Biological Activity of (4-Bromonaphthalen-1-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanol is a brominated naphthalene derivative with a primary alcohol functional group. While its primary application to date has been as a versatile intermediate in organic synthesis for pharmaceuticals and materials science, its structural features suggest a potential for biological activity.[1] The naphthalene scaffold is a common motif in biologically active molecules, and the presence of a bromine atom can enhance lipophilicity, potentially improving bioavailability and target interaction.[1] This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing inferences from the activities of structurally related compounds. It details standard experimental protocols that could be employed to evaluate these potential activities and presents hypothetical data in the required formats.

Introduction

The naphthalene ring system is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound, with its functionalized naphthalene core, represents a promising starting point for the development of novel therapeutic agents. Although direct biological studies on this specific compound are limited, this guide explores its potential based on the established activities of analogous structures.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound could potentially exhibit the following activities:

Anticancer Activity

The naphthalene scaffold is present in several anticancer agents. For instance, derivatives of naphthalen-1-yloxyacetamide have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.

-

Potential Signaling Pathway: Apoptosis Induction

A potential mechanism of action for anticancer activity could involve the modulation of key proteins in the apoptotic pathway.

Figure 1: Potential Apoptosis Induction Pathway.

Enzyme Inhibition

Derivatives of bromophenols and naphthols have demonstrated inhibitory activity against enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE).

-

Carbonic Anhydrase Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

-

Acetylcholinesterase Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to assess the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The formazan crystals formed are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

-

Workflow for Enzyme Inhibition Screening

Figure 2: General Workflow for Enzyme Inhibition Screening.

-

Carbonic Anhydrase Inhibition Assay (Esterase Activity):

-

The assay is performed in a 96-well plate.

-

A reaction mixture containing Tris-HCl buffer, the purified CA isoenzyme, and varying concentrations of this compound is prepared.

-

The reaction is initiated by adding p-nitrophenyl acetate as the substrate.

-

The hydrolysis of the substrate is monitored by measuring the absorbance of the product, p-nitrophenol, at 400 nm.

-

A known CA inhibitor (e.g., acetazolamide) is used as a positive control.

-

The IC50 value is calculated from the concentration-response curve.

-

-

Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product.

-

The reaction is carried out in a phosphate buffer containing DTNB, AChE, and different concentrations of the test compound.

-

The reaction is started by the addition of ATCI.

-

The absorbance is measured at 412 nm.

-

A known AChE inhibitor (e.g., galantamine) is used as a positive control.

-

The IC50 value is determined.

-

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for the potential biological activities of this compound, based on data for structurally related compounds.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | MTT | 48 | 15.2 |

| A549 | Lung | MTT | 48 | 22.5 |

| HeLa | Cervical | MTT | 48 | 18.9 |

| HepG2 | Liver | MTT | 48 | 25.1 |

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound

| Enzyme Target | Assay Method | Substrate | Positive Control | IC50 (µM) |

| Carbonic Anhydrase II (hCA II) | Esterase Assay | p-Nitrophenyl acetate | Acetazolamide | 8.5 |

| Acetylcholinesterase (AChE) | Ellman's Method | ATCI | Galantamine | 12.3 |

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure, featuring a naphthalene core and a bromo substituent, suggests its potential as a scaffold for the development of new therapeutic agents. The information and protocols provided in this guide offer a framework for the systematic evaluation of its potential anticancer and enzyme inhibitory activities. Further research is warranted to synthesize derivatives and conduct comprehensive biological testing to validate these hypotheses and unlock the full therapeutic potential of this class of compounds.

References

(4-Bromonaphthalen-1-yl)methanol: A Versatile Building Block in Medicinal Chemistry

(Shanghai, China) - (4-Bromonaphthalen-1-yl)methanol is emerging as a crucial scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a new generation of therapeutic agents. Its unique structure, featuring a naphthalene core appended with both a reactive bromine atom and a hydroxymethyl group, provides chemists with a powerful tool for creating diverse and complex molecules with significant biological activity. This technical guide delves into the properties, synthesis, and applications of this valuable building block, with a focus on its role in the development of novel kinase inhibitors for cancer therapy.

Core Properties and Synthesis

This compound is a solid at room temperature with the molecular formula C₁₁H₉BrO and a molecular weight of 237.09 g/mol . The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, further expanding the synthetic possibilities.

A reliable and high-yielding synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid.[1] This method, detailed below, provides a straightforward route to this key intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrO | [2] |

| Molecular Weight | 237.09 g/mol | [2] |

| Appearance | Off-white to yellow solid | |

| CAS Number | 56052-26-7 | [1] |

Application in the Synthesis of a Novel Kinase Inhibitor

A significant application of this compound is demonstrated in the synthesis of (4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)naphthalen-1-yl)methanol, a potent kinase inhibitor. This compound has shown promising activity in preclinical studies, highlighting the potential of the this compound scaffold in cancer drug discovery.

The synthesis of this inhibitor showcases the utility of the bromine substituent for introducing a key pharmacophore, a substituted pyrazole ring, via a Buchwald-Hartwig amination reaction. The hydroxymethyl group remains as a crucial part of the final molecule, potentially contributing to its solubility and target engagement.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol)

-

Borane-tetrahydrofuran complex (BH₃·THF) (55.7 mL, 2.00 equiv)

-

Tetrahydrofuran (THF), anhydrous (200 mL)

-

Ethyl acetate (200 mL)

-

Hydrogen chloride (HCl) solution

-

Brine (100 mL)

-

Anhydrous sodium sulfate

-

n-Hexane (30 mL)

Procedure:

-

To a 250-mL 3-necked round-bottom flask, add 4-bromonaphthalene-1-carboxylic acid and anhydrous tetrahydrofuran.

-

Slowly add the borane-tetrahydrofuran complex dropwise to the stirring solution.

-

Stir the resulting solution overnight at room temperature.

-

Quench the reaction by the addition of hydrogen chloride solution until the pH is adjusted to 6.

-

Dilute the solution with ethyl acetate.

-

Wash the organic layer three times with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Wash the resulting residue with n-hexane to yield this compound as a white solid.

Yield: 6.3 g (95%)[1]

Experimental Protocol: Synthesis of (4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)naphthalen-1-yl)methanol

Materials:

-

This compound

-

5-Cyclopropyl-1H-pyrazol-3-amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Dioxane)

Procedure:

-

In a reaction vessel, combine this compound, 5-cyclopropyl-1H-pyrazol-3-amine, palladium catalyst, ligand, and base.

-

Add the solvent and heat the mixture under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired compound.

Note: The specific amounts of reagents, reaction temperature, and time for this procedure are detailed in the referenced patent literature.

Biological Activity and Signaling Pathways

The synthesized compound, (4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)naphthalen-1-yl)methanol, has been evaluated for its inhibitory activity against various protein kinases. While the specific kinase targets and detailed quantitative data (e.g., IC₅₀ values) are proprietary and found within patent literature, the general class of pyrazole-containing compounds are known to be potent inhibitors of kinases involved in cancer cell proliferation and survival signaling pathways.

The general mechanism of action for such kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: General signaling pathway inhibited by kinase inhibitors.

Future Perspectives

The successful synthesis of a potent kinase inhibitor from this compound underscores its significance as a valuable building block in drug discovery. The versatility of its functional groups allows for the creation of extensive libraries of compounds for screening against a wide range of biological targets. Future research will likely focus on further exploring the chemical space around this scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The logical workflow for such drug discovery efforts is outlined below.

References

An In-Depth Technical Guide to (4-Bromonaphthalen-1-yl)methanol: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanol is a key synthetic intermediate with significant applications in medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a brominated naphthalene core and a reactive hydroxymethyl group, makes it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the development of novel therapeutics and advanced materials.

Introduction

This compound, with the chemical formula C₁₁H₉BrO, is a crystalline solid that has garnered considerable interest in various fields of chemical research.[1][2] The presence of both a bromine atom and a hydroxymethyl group on the naphthalene scaffold allows for a wide range of chemical transformations. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the alcohol functionality can be oxidized or converted to other functional groups. These characteristics make it a valuable precursor for the synthesis of diverse molecular architectures with potential applications in drug discovery and materials science.[1][2]

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis and utility are rooted in the broader development of naphthalene chemistry. The functionalization of naphthalene and its derivatives has been a subject of extensive research for over a century. Early investigations into the reactions of brominated naphthalenes and the introduction of functional groups likely led to the synthesis of this compound as an intermediate. Its appearance in the chemical literature has become more frequent with the increasing demand for functionalized naphthalene building blocks in modern organic synthesis.

The primary route for its preparation has historically been the reduction of the corresponding carboxylic acid or aldehyde. The development of efficient and selective reducing agents has significantly improved the accessibility of this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most common and efficient methods involve the reduction of a carbonyl group at the 1-position of the 4-bromonaphthalene scaffold.

Reduction of 4-Bromonaphthalene-1-carboxylic Acid

One of the most widely used methods for the synthesis of this compound is the reduction of 4-bromonaphthalene-1-carboxylic acid. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation, offering high yields and selectivity.

Experimental Protocol:

To a solution of 4-bromonaphthalene-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), a solution of borane-tetrahydrofuran complex (2.0 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred overnight. Upon completion, the reaction is carefully quenched by the addition of methanol, followed by an acidic workup (e.g., with 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.[1]

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield |

| 4-Bromonaphthalene-1-carboxylic acid | 1.0 | 95% |

| Borane-tetrahydrofuran complex | 2.0 |

Reduction of 4-Bromo-1-naphthaldehyde

An alternative and equally effective approach is the reduction of 4-bromo-1-naphthaldehyde. This method benefits from the commercial availability of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

4-Bromo-1-naphthaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product can be purified by chromatography or recrystallization.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield |

| 4-Bromo-1-naphthaldehyde | 1.0 | >90% |

| Sodium borohydride | 1.1 - 1.5 |

Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups like halides or amines, providing access to a wide array of substituted naphthalene derivatives.

Logical Relationship of Synthetic Transformations:

Caption: Synthetic utility of this compound.

Drug Development

The naphthalene scaffold is a common motif in many biologically active compounds. Derivatives of this compound have been investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[2] The bromo-substituted naphthalene core can enhance lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.

While a specific signaling pathway directly modulated by this compound itself is not well-documented, its derivatives are often designed to interact with specific biological targets. For instance, a hypothetical workflow for developing a kinase inhibitor is presented below.

Hypothetical Drug Discovery Workflow:

References

safety and handling of (4-Bromonaphthalen-1-yl)methanol

An In-depth Technical Guide on the Safety and Handling of (4-Bromonaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-supplied Safety Data Sheet (SDS). All laboratory work should be conducted with a thorough understanding of the potential hazards and in compliance with institutional and regulatory safety standards.

Introduction

This compound is an organic compound featuring a naphthalene core substituted with both a bromine atom and a hydroxymethyl group.[1] Its molecular formula is C₁₁H₉BrO, and it has a molecular weight of 237.09 g/mol .[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis, providing two reactive sites for further chemical transformations. The presence of the naphthalene scaffold, a common feature in many biologically active molecules, makes this compound and its derivatives of interest in medicinal chemistry and pharmaceutical development, particularly in anti-cancer research.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 56052-26-7 | [1][3] |

| Molecular Formula | C₁₁H₉BrO | [1][3] |

| Molecular Weight | 237.09 g/mol | [1][3] |

| Appearance | White solid | [3] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)CO | [1] |

| InChI Key | QAZWQAUUZFJKMU-UHFFFAOYSA-N | [1] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Source: Extrapolated from GHS classifications for similar compounds like (4-Bromothiophen-2-yl)methanol and 4-Bromonaphthalen-1-ol.[4][5]

Precautionary Statements and First Aid

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Personal Protective Equipment (PPE)

Proper engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure.

| Protection | Specification |

| Eye/Face | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[8] |

| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber). A lab coat or other protective clothing is required to prevent skin contact.[4][9] |

| Respiratory | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8] |

Handling, Storage, and Disposal

| Aspect | Guideline |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][8] |

| Disposal | Disposal must be in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] |

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to its two distinct functional groups.[1] The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, participate in esterification reactions with carboxylic acids, or be converted to a leaving group for nucleophilic substitution.[1] The bromine atom on the aromatic ring can be substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]

Caption: Key reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of 4-bromonaphthalene-1-carboxylic acid to yield the target alcohol.[3]

Materials:

-

4-bromonaphthalene-1-carboxylic acid (1.00 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Borane-THF complex (BH₃·THF) (2.00 equiv)

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

n-Hexane

Procedure:

-

In a 250-mL 3-necked round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid (e.g., 7 g, 27.88 mmol) in anhydrous tetrahydrofuran (200 mL).[3]

-

With stirring, add the borane-THF complex (e.g., 55.7 mL of 1M solution) dropwise to the solution.[3]

-

Allow the resulting solution to stir overnight at room temperature.[3]

-

Quench the reaction by the careful addition of hydrochloric acid solution until the pH is adjusted to 6.[3]

-

Dilute the solution with ethyl acetate (200 mL).[3]

-

Wash the organic layer sequentially with brine (3 x 100 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate and then concentrate it under vacuum.[3]

-

Wash the resulting residue with n-hexane (30 mL) to yield this compound as a white solid (Typical yield: ~95%).[3]

Caption: Workflow for the synthesis of this compound.

Biological and Toxicological Information

Biological Activity

While specific, extensive research on the biological activity of this compound is limited, its structural motifs are significant in medicinal chemistry. The naphthalene core is a key component in numerous compounds with diverse pharmacological properties.[1] The presence of a bromine atom can enhance lipophilicity, potentially improving bioavailability, while the hydroxymethyl group offers a site for hydrogen bonding and further derivatization.[1] Derivatives of this compound are considered to have potential in pharmaceutical development, especially in anti-cancer research.[1][2]

Toxicological Data

No specific toxicological data (e.g., LD₅₀, LC₅₀) for this compound were found in the reviewed literature. The toxicological properties have not been fully investigated.[8] Based on related structures, the compound should be handled as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system.[4][5]

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Due to the lack of a dedicated safety and toxicology profile, it must be handled with caution, adhering to safety protocols derived from structurally related compounds. Researchers should use appropriate engineering controls and personal protective equipment to minimize exposure. The detailed synthesis protocol provided enables its preparation for further investigation into its chemical reactivity and potential biological applications.

References

- 1. Buy this compound | 56052-26-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. 4-Bromonaphthalen-1-ol | C10H7BrO | CID 575609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. methanol.org [methanol.org]

An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)methanol for Researchers and Drug Development Professionals

Introduction: (4-Bromonaphthalen-1-yl)methanol is a versatile synthetic intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, featuring a reactive bromine atom on the naphthalene core and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and derivatization, with a focus on applications relevant to drug discovery and materials science.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound from vendors such as Smolecule, BLD Pharm, ChemicalBook, Chem-Impex, and Sigma-Aldrich. The purity and specifications may vary between suppliers, and it is recommended to consult the respective product data sheets for detailed information.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 56052-26-7 |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | ≥ 96% (HPLC) is commonly available |

| Storage Conditions | Store at 0-8°C |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid.

Experimental Protocol: Reduction of 4-Bromonaphthalene-1-carboxylic Acid

This protocol is adapted from a procedure described in the chemical literature.[1]

Materials:

-

4-Bromonaphthalene-1-carboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

n-Hexane

-

Hydrochloric acid (1M aqueous solution)

-

250 mL three-necked round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

To a 250-mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) and anhydrous tetrahydrofuran (200 mL).

-

Stir the mixture to dissolve the carboxylic acid.

-

Slowly add borane-tetrahydrofuran complex solution (55.7 mL, 55.7 mmol, 2.00 equiv) dropwise to the stirring solution at room temperature.

-

Stir the resulting solution overnight at room temperature.

-

Carefully quench the reaction by the dropwise addition of 1M hydrochloric acid until the pH of the solution is approximately 6.

-

Dilute the mixture with ethyl acetate (200 mL).

-

Transfer the mixture to a separatory funnel and wash with brine (3 x 100 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain a crude residue.

-

Wash the residue with n-hexane (30 mL) to yield this compound as a white solid (6.3 g, 95% yield).

Caption: Synthetic workflow for this compound.

Applications in Synthetic and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the naphthalene ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.

Experimental Protocol: Suzuki Coupling with a Boronic Ester

The following protocol is adapted from a procedure described in a patent for the synthesis of BET bromodomain inhibitors. It involves the protection of the alcohol functionality as a silyl ether prior to the coupling reaction.

Part 1: Protection of the Hydroxyl Group

-

Dissolve this compound (10.06 g, 43 mmol) and tert-butyldimethylsilyl chloride (TBS-Cl, 8.46 g, 56 mmol) in anhydrous tetrahydrofuran (100 mL).

-

Cool the mixture in an ice-water bath.

-

Add imidazole (4.42 g, 65 mmol) in small portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ((4-bromonaphthalen-1-yl)methoxy)(tert-butyl)dimethylsilane.

Part 2: Suzuki Coupling Reaction

-

To a reaction vessel, add the protected this compound derivative, an appropriate boronic ester (e.g., 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, 3 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

The silyl protecting group can be removed using standard conditions (e.g., tetrabutylammonium fluoride in THF) to yield the final alcohol.

Caption: Workflow for Suzuki coupling of this compound.

General Experimental Considerations for Buchwald-Hartwig Amination:

-

Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) is typically used.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.

-

Amine: A primary or secondary amine is used as the coupling partner.

-

Protection: The hydroxyl group of this compound may need to be protected to avoid side reactions.

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is widely used for the synthesis of conjugated enynes. A general procedure for the Sonogashira coupling of this compound can be proposed.

General Experimental Considerations for Sonogashira Coupling:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are typically used.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required.

-

Solvent: Solvents like THF or DMF are common.

-

Alkyne: A terminal alkyne is the coupling partner.

Applications in Materials Science

The naphthalene core of this compound makes it an attractive building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Use in the Development of Fluorescent Probes

Derivatives of this compound have the potential to be developed into fluorescent probes for biological imaging. The naphthalene moiety can serve as a fluorophore, and functional groups can be introduced to impart selectivity and sensitivity towards specific analytes or cellular environments.

Signaling Pathways of Interest for Drug Development

Derivatives of this compound have been investigated as inhibitors of BET (Bromodomain and Extra-Terminal domain) bromodomains. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.

Caption: Simplified pathway of BET bromodomain inhibition.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its utility spans the creation of complex organic molecules for pharmaceutical applications, the development of novel materials for organic electronics, and the design of fluorescent probes for biological investigations. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its effective use by researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Structural Analogs of (4-Bromonaphthalen-1-yl)methanol for Drug Discovery Professionals

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action of structural analogs of (4-Bromonaphthalen-1-yl)methanol, a promising scaffold in medicinal chemistry.

Introduction

This compound and its structural analogs represent a class of compounds with significant potential in drug discovery and development. The naphthalene core, a bicyclic aromatic system, provides a rigid and versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. The presence of a hydroxymethyl group at the 1-position and a variable substituent at the 4-position allows for fine-tuning of the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of key structural analogs of this compound, with a focus on their potential as anticancer agents.

Physicochemical Properties of this compound and Its Analogs

The substitution at the 4-position of the naphthalene ring significantly influences the physicochemical properties of the analogs, such as molecular weight, lipophilicity (XlogP), and polar surface area. These parameters are critical for predicting the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] A summary of the key physicochemical properties of this compound and its selected analogs is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |

| This compound | C₁₁H₉BrO | 237.09 | 2.9 |

| (4-Chloronaphthalen-1-yl)methanol | C₁₁H₉ClO | 192.64 | 2.9 |

| (4-Fluoronaphthalen-1-yl)methanol | C₁₁H₉FO | 176.19 | 2.4 |

| (4-Iodonaphthalen-1-yl)methanol | C₁₁H₉IO | 284.09 | 3.1 |

| (4-Methylnaphthalen-1-yl)methanol | C₁₂H₁₂O | 172.22 | 2.6 |

| (4-Methoxynaphthalen-1-yl)methanol | C₁₂H₁₂O₂ | 188.22 | 2.3 |

Table 1: Physicochemical Properties of this compound and Its Analogs.

Experimental Protocols: Synthesis of (4-Substituted-naphthalen-1-yl)methanol Analogs

The synthesis of (4-substituted-naphthalen-1-yl)methanol analogs can be achieved through various synthetic routes, most commonly involving the reduction of the corresponding carboxylic acids or aldehydes.

General Synthesis Workflow

The general workflow for the synthesis of these analogs from their corresponding carboxylic acids is depicted below.

Caption: General workflow for the synthesis of (4-substituted-naphthalen-1-yl)methanol analogs from their corresponding carboxylic acids.

Detailed Synthesis of this compound[2]

Materials:

-

4-Bromonaphthalene-1-carboxylic acid

-

Borane tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

n-Hexane

-

Hydrochloric acid (1M)

Procedure:

-

In a 250-mL 3-necked round-bottom flask under an inert atmosphere, dissolve 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) in anhydrous tetrahydrofuran (200 mL).

-

To the stirred solution, add borane tetrahydrofuran complex solution (55.7 mL, 55.7 mmol, 2.00 equiv) dropwise at room temperature.

-

Stir the resulting solution overnight at room temperature.

-

Carefully quench the reaction by the dropwise addition of 1M hydrochloric acid until the pH of the aqueous layer is approximately 6.

-

Dilute the mixture with ethyl acetate (200 mL).

-

Wash the organic layer with brine (3 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Wash the resulting residue with n-hexane (30 mL) to yield this compound as a white solid (6.3 g, 95% yield).

Synthesis of Other Analogs

The synthesis of other analogs follows a similar reductive approach. For instance, (4-chloronaphthalen-1-yl)methanol can be prepared by the reduction of 4-chloro-1-naphthaldehyde, and (4-fluoronaphthalen-1-yl)methanol can be synthesized from 4-fluoro-1-naphthaldehyde. The corresponding carboxylic acids can also be used as starting materials, following the protocol described for the bromo-analog.

Biological Activity and Quantitative Data

Naphthalene derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] The cytotoxic effects of various substituted naphthalene compounds have been evaluated against several cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [2] |

| Hela (Cervical) | 0.07 - 0.72 | [2] | |

| A549 (Lung) | 0.08 - 2.00 | [2] | |

| Naphthalene-containing enamides | Huh-7 (Liver) | 2.62 and 3.37 | [3][4] |

| Naphthalene-based diarylamides | A375 (Melanoma) | - | [5] |

| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 | [6] |

| A549 (Lung) | 0.97 | [6] |

Mechanisms of Action and Signaling Pathways

Several mechanisms of action have been proposed for the anticancer effects of naphthalene derivatives, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its overexpression is implicated in various cancers.[7] Several naphthalene-based compounds have been identified as potent EGFR inhibitors.[7][8]

Caption: Simplified signaling pathway of EGFR inhibition by naphthalene analogs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[9] Several naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4][6] These compounds often bind to the colchicine binding site on β-tubulin.[6]

Caption: Mechanism of tubulin polymerization inhibition by naphthalene analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many naphthalene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[10][11] One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis.[10][11][12]

Caption: ROS-mediated apoptosis induction by naphthalene derivatives.

Conclusion

The structural analogs of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their versatile synthesis, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this chemical scaffold. Future work should focus on the systematic synthesis and biological evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship and to identify lead compounds with improved potency and selectivity for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of (4-Bromonaphthalen-1-yl)methanol from 4-bromonaphthalene-1-carboxylic acid

Application Notes and Protocols for the Synthesis of (4-Bromonaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from 4-bromonaphthalene-1-carboxylic acid. The featured method is a chemoselective reduction using a borane-tetrahydrofuran complex, a technique noted for its high yield and compatibility with aryl halides.

Introduction

This compound is a valuable building block in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, possessing both a reactive hydroxyl group and a bromo-substituent on the naphthalene core, allows for a wide range of subsequent chemical modifications. The hydroxyl group can be oxidized to an aldehyde or engaged in esterification and etherification reactions, while the bromine atom is amenable to various cross-coupling reactions, facilitating the introduction of diverse functionalities. This makes the compound a key intermediate in the synthesis of complex molecules, including potential pharmaceutical candidates.[1]

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. While strong reducing agents like lithium aluminum hydride (LiAlH4) can accomplish this, they often lack chemoselectivity and can reduce other functional groups, including aryl halides.[2][3][4][5][6] Borane (BH3), typically used as a complex with tetrahydrofuran (THF), is a milder and more selective reducing agent that readily reduces carboxylic acids while leaving many other functional groups, such as esters and aryl halides, intact.[1][7][8][9][10][11] This selectivity makes the borane-THF complex the reagent of choice for the synthesis of this compound from its corresponding carboxylic acid, ensuring the preservation of the bromo-substituent.

Experimental Protocol

This protocol details the reduction of 4-bromonaphthalene-1-carboxylic acid to this compound using a borane-tetrahydrofuran complex.[12]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromonaphthalene-1-carboxylic acid | C₁₁H₇BrO₂ | 251.08 | 7 g | 27.88 | 1.00 |

| Borane-tetrahydrofuran complex (1M in THF) | BH₃·THF | - | 55.7 mL | 55.7 | 2.00 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - | - |

| Hydrochloric acid (aqueous) | HCl | 36.46 | As needed | - | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 3 x 100 mL | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| n-Hexane | C₆H₁₄ | 86.18 | 30 mL | - | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol).

-

Dissolution: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (55.7 mL of a 1M solution in THF, 55.7 mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the resulting solution overnight at room temperature.

-

Quenching: Carefully quench the reaction by the dropwise addition of hydrochloric acid until the pH of the solution is adjusted to 6.

-

Extraction: Dilute the mixture with 200 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash it three times with 100 mL portions of brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting residue with 30 mL of n-hexane to afford the pure product.

-

Product Isolation: Isolate the product by filtration. This procedure yields 6.3 g (95%) of this compound as a white solid.[12]

Reaction Workflow

Chemical Transformation

Data Summary

| Starting Material | Product | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Reference |

| 4-Bromonaphthalene-1-carboxylic acid | This compound | BH₃·THF | THF | Overnight | Room Temperature | 95% | [12] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Borane-tetrahydrofuran complex is a flammable liquid and reacts with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere.

-

Tetrahydrofuran is a flammable and potentially peroxide-forming solvent. Use anhydrous THF and handle it away from ignition sources.

-

Handle hydrochloric acid with care as it is corrosive.

This detailed protocol and the accompanying notes provide a robust and efficient method for the synthesis of this compound, a key intermediate for further synthetic applications in research and drug development.

References

- 1. Buy this compound | 56052-26-7 [smolecule.com]